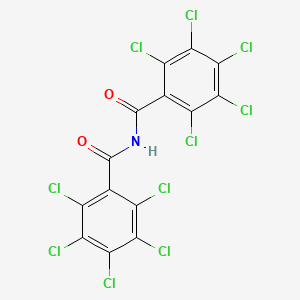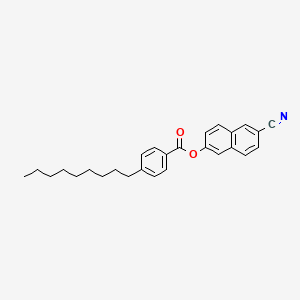![molecular formula C18H40N2O B14514469 1-[(2-Aminoethyl)amino]hexadecan-2-OL CAS No. 62746-02-5](/img/structure/B14514469.png)
1-[(2-Aminoethyl)amino]hexadecan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Aminoethyl)amino]hexadecan-2-OL is a compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with alkyl or aryl groups. This particular compound features a long hydrocarbon chain with an aminoethyl group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)amino]hexadecan-2-OL typically involves the reaction of hexadecan-2-OL with 2-aminoethylamine. The reaction is usually carried out under controlled conditions to ensure the correct formation of the desired product. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Aminoethyl)amino]hexadecan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[(2-Aminoethyl)amino]hexadecan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research may explore its potential as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: It can be used in the production of surfactants and emulsifiers due to its surface-active properties.
Mecanismo De Acción
The mechanism by which 1-[(2-Aminoethyl)amino]hexadecan-2-OL exerts its effects involves its interaction with molecular targets such as cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cetyl alcohol (hexadecan-1-ol): Similar in structure but lacks the aminoethyl group.
Stearyl alcohol (octadecan-1-ol): Similar long-chain alcohol with different chain length.
Ethanolamine: Contains an amino and hydroxyl group but with a shorter chain.
Uniqueness
1-[(2-Aminoethyl)amino]hexadecan-2-OL is unique due to its combination of a long hydrocarbon chain with both amino and hydroxyl functional groups. This combination provides it with distinct chemical properties and a wide range of applications in various fields.
Propiedades
Número CAS |
62746-02-5 |
|---|---|
Fórmula molecular |
C18H40N2O |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
1-(2-aminoethylamino)hexadecan-2-ol |
InChI |
InChI=1S/C18H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)17-20-16-15-19/h18,20-21H,2-17,19H2,1H3 |
Clave InChI |
QVRADJKIFDSWKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(CNCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


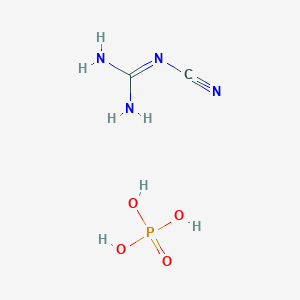

![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
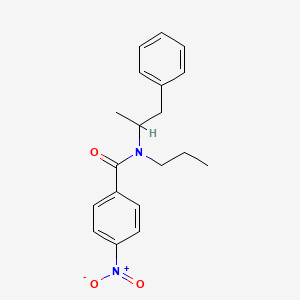
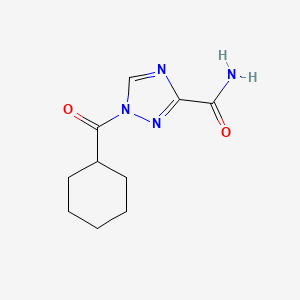

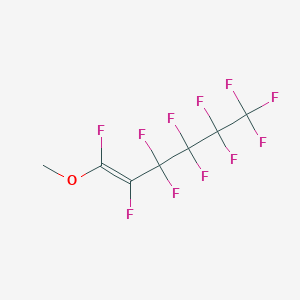
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)

![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
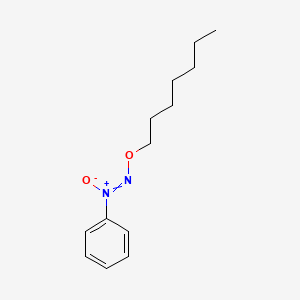
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
